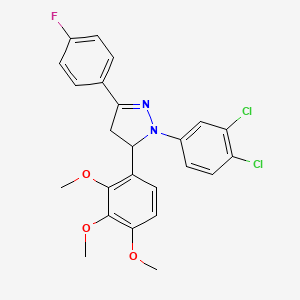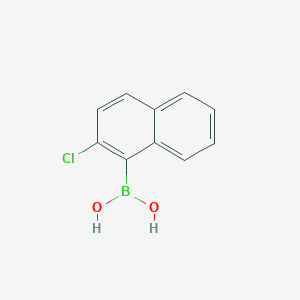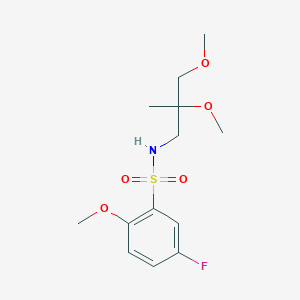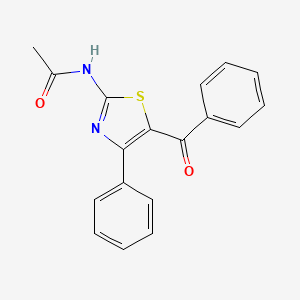
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a thiazole ring, a cyanovinyl group, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the Cyanovinyl Group: The intermediate thiazole compound is then reacted with acrylonitrile under basic conditions to introduce the cyanovinyl group.
Formation of the Thiophene Ring: The final step involves the cyclization of the intermediate compound with ethyl acetoacetate in the presence of a strong acid such as sulfuric acid to form the thiophene ring and complete the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyanovinyl group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyanovinyl group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry
In chemistry, (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential biological activity, including antimicrobial and antifungal properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound is being investigated for its potential use as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells makes it a promising candidate for further research and development .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit various applications.
作用機序
The mechanism of action of (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the biosynthesis of essential bacterial lipids, leading to the disruption of bacterial cell membranes and cell death . In anticancer applications, the compound may interact with specific proteins involved in cell proliferation and survival, leading to the inhibition of cancer cell growth and induction of apoptosis .
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the thiazole ring and phenyl group but differs in the presence of a bromine atom and a chloroacetamide group.
(Z)-1-(Benzo[D]Thiazol-2-yl)-2-cyanovinylamine: This compound has a similar cyanovinyl group and thiazole ring but differs in the presence of a benzo ring instead of a chlorophenyl group.
Uniqueness
(Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of a thiazole ring, cyanovinyl group, and chlorophenyl group, which confer specific chemical and biological properties
特性
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2S2/c1-4-27-21(26)18-12(2)13(3)29-20(18)24-10-15(9-23)19-25-17(11-28-19)14-5-7-16(22)8-6-14/h5-8,10-11,24H,4H2,1-3H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZJCVNWYTVDAW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2834558.png)
![3-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzonitrile](/img/structure/B2834560.png)





![8-methyl-3-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2834570.png)
![8-N-Boc 2-oxo-8-azabicyclo[3.2.1]octane-6-carboxylic acid methyl ester](/img/new.no-structure.jpg)

![2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2834573.png)
![METHYL 4-({[(4-FLUOROPHENYL)METHYL]CARBAMOYL}METHOXY)-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2834577.png)
![1-(2,5-difluorophenyl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}methanesulfonamide](/img/structure/B2834578.png)
![3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide](/img/structure/B2834579.png)
